CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE

Description

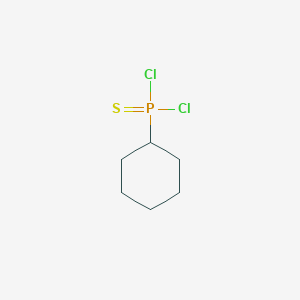

Cyclohexylphosphonothioic dichloride is an organophosphorus compound characterized by a cyclohexyl group bonded to a phosphorus atom, which is further substituted with two chlorine atoms and a sulfur atom (structural formula: C₆H₁₁P(S)Cl₂). This compound serves as a critical intermediate in synthesizing organophosphorus derivatives, such as pesticides, flame retardants, and ligands for catalysis. Its reactivity stems from the electrophilic phosphorus center and the labile chlorine atoms, enabling nucleophilic substitution reactions.

Properties

IUPAC Name |

dichloro-cyclohexyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl2PS/c7-9(8,10)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTALYNKBFBYFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400478 | |

| Record name | Phosphonothioic dichloride, cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-63-1 | |

| Record name | Phosphonothioic dichloride, cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE can be synthesized by reacting cyclohexyldichlorophosphine with sulfur. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the sulfide bond.

Industrial Production Methods: In industrial settings, cyclohexyldichlorophosphine sulfide is produced by the controlled reaction of cyclohexyldichlorophosphine with elemental sulfur. The process involves careful monitoring of temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are commonly used.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.

Biology: It is used in the synthesis of biologically active phosphine derivatives.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexyldichlorophosphine sulfide involves its ability to act as a ligand in various chemical reactions. It can coordinate with metal centers in catalytic processes, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include interactions with enzymes and proteins that participate in these catalytic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares cyclohexylphosphonothioic dichloride with structurally related organophosphorus compounds, emphasizing physicochemical properties, reactivity, and applications.

Diethyl Phosphorochlorothioate

- Structure : C₄H₁₀ClO₂PS (ethyl substituents, phosphate core with sulfur).

- Key Differences :

- The ethyl groups in diethyl phosphorochlorothioate reduce steric hindrance compared to the bulkier cyclohexyl group, enhancing reactivity in nucleophilic substitutions.

- Diethyl derivatives are commonly used in pesticide synthesis due to their balance of reactivity and stability, whereas cyclohexyl analogs may favor applications requiring hydrophobic moieties .

- Hazards : Both compounds are corrosive, but diethyl phosphorochlorothioate’s lower molecular weight (188.6 g/mol vs. ~211.1 g/mol for cyclohexyl) may increase volatility and inhalation risks.

Thiophosphoryl Chloride (PSCl₃)

- Key Differences: Thiophosphoryl chloride is a simpler, highly reactive compound used as a thiophosphorylation agent. Its lack of organic groups makes it more volatile (boiling point: 125°C) compared to this compound, which likely has a higher boiling point due to the cyclohexyl group. Reactivity with water is extreme for PSCl₃, releasing HCl and H₂S, whereas the cyclohexyl compound may exhibit slower hydrolysis due to steric shielding of the phosphorus center .

Ethyl Phosphonothioic Dichloride

- Structure : C₂H₅P(S)Cl₂ (ethyl substituent).

- Key Differences: The ethyl group confers lower molecular weight (163.0 g/mol) and higher solubility in polar solvents compared to the cyclohexyl analog. this compound’s larger substituent may reduce reactivity in sterically demanding reactions but improve lipid solubility for applications in hydrophobic matrices .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Boiling Point (°C, estimated) | Common Applications | Hazards |

|---|---|---|---|---|---|---|

| This compound | C₆H₁₁Cl₂PS | ~211.1 | Cyclohexyl | 180–200* | Organophosphorus intermediates | Corrosive, toxic, moisture-sensitive |

| Diethyl phosphorochlorothioate | C₄H₁₀ClO₂PS | 188.6 | Ethyl | 160–170* | Pesticide synthesis | Corrosive, irritant |

| Thiophosphoryl chloride | Cl₃PS | 169.4 | None | 125 | Thiophosphorylation agent | Reacts violently with water |

| Ethyl phosphonothioic dichloride | C₂H₅Cl₂PS | 163.0 | Ethyl | 140–150* | Chemical synthesis intermediate | Corrosive, moisture-sensitive |

*Estimated based on substituent effects.

Research Findings and Industrial Relevance

- Synthetic Challenges: this compound’s synthesis likely faces lower yields (50–60% in analogous Suzuki reactions) compared to ethyl derivatives due to steric hindrance .

- Safety Profile: While thiophosphoryl chloride (PSCl₃) poses acute hazards due to rapid hydrolysis, this compound’s hazards may center on chronic toxicity from bioaccumulation, given its hydrophobic cyclohexyl group .

- Applications : The cyclohexyl compound’s bulkiness makes it suitable for creating thermally stable ligands in catalysis, whereas diethyl and ethyl analogs dominate agrochemical synthesis due to cost-effectiveness .

Biological Activity

Cyclohexylphosphonothioic dichloride (CPTDC) is a phosphorus-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of CPTDC, focusing on its mechanisms of action, toxicity, and applications in various fields.

CPTDC is characterized by the presence of a cyclohexyl group attached to a phosphonothioic acid moiety. Its chemical structure can be represented as follows:

1. Enzyme Inhibition

Research indicates that CPTDC exhibits inhibitory effects on certain enzymes, particularly those involved in cholinergic signaling. This inhibition can lead to increased levels of acetylcholine, resulting in enhanced neurotransmission. Such mechanisms are similar to those observed in other organophosphorus compounds, which are known for their neurotoxic effects.

2. Toxicological Studies

Toxicological assessments have revealed that CPTDC can induce oxidative stress and apoptosis in various cell lines. The compound has been shown to generate reactive oxygen species (ROS), leading to cellular damage and death. A study conducted on human liver cells demonstrated that exposure to CPTDC resulted in significant cytotoxicity, as evidenced by increased lactate dehydrogenase (LDH) release and decreased cell viability.

Toxicity Profile

The toxicity of CPTDC has been evaluated through various experimental models. The following table summarizes key findings from toxicity studies:

Case Study 1: Occupational Exposure

A notable case involved an occupational exposure incident where workers were exposed to CPTDC during its synthesis. Symptoms included respiratory distress and neurological impairment, highlighting the need for stringent safety measures when handling such compounds.

Case Study 2: Environmental Impact

Another study examined the environmental impact of CPTDC runoff into aquatic systems. The compound was found to affect fish populations, leading to reproductive issues and decreased survival rates. This underscores the importance of monitoring phosphorus-containing pollutants in ecosystems.

Applications

Despite its toxicity, CPTDC has potential applications in various fields:

- Agriculture : As a pesticide or herbicide, CPTDC could be utilized for its ability to disrupt pest physiology.

- Pharmaceuticals : Research is ongoing into its use as a template for developing new drugs targeting neurodegenerative diseases due to its interaction with cholinergic pathways.

Q & A

Q. What are the established synthetic routes for cyclohexylphosphonothioic dichloride, and how do reaction conditions influence yield and purity?

this compound is synthesized via vapor-liquid interfacial polycondensation of alkylphosphonic dichlorides with diols, as demonstrated in Reaction 3 (Table 1) . Key factors affecting yield include reaction time, temperature, base concentration, and molar ratios. For example, optimizing base concentration (e.g., NaOH) minimizes side reactions like hydrolysis. Second-order central composite rotatable experimental designs can systematically evaluate these parameters . Characterization via FTIR and NMR ensures purity, with specific attention to P=O and P-S bond signatures.

Q. What analytical techniques are critical for characterizing cyclohexylphosphonothionothioic dichloride, and how are spectral data interpreted?

Essential techniques include:

- NMR Spectroscopy : P NMR identifies phosphorus environments (δ ~20–30 ppm for thiophosphoryl groups) .

- FTIR : Peaks at 650–750 cm (P-S stretching) and 1200–1300 cm (P=O stretching) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns. Cross-referencing data with computational models (e.g., DFT calculations) enhances interpretation accuracy.

Q. What safety protocols are mandated for handling this compound in laboratory settings?

Safety measures align with thiophosphoryl chloride guidelines:

- PPE : Wear nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via approved waste facilities .

- First Aid : Immediate rinsing with water for 15+ minutes after exposure, followed by medical consultation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

Density Functional Theory (DFT) simulations predict transition states and energy barriers for thiophosphorylation reactions. For instance, modeling the nucleophilic substitution mechanism between cyclohexanol and PSCl identifies steric hindrance from the cyclohexyl group as a rate-limiting factor. Pairing computational results with experimental kinetics (e.g., Arrhenius plots) validates theoretical models .

Q. How should researchers address contradictions in reported reactivity data for this compound?

Contradictions often arise from solvent polarity or catalyst variability. For example:

- In polar aprotic solvents (DMF, DMSO), the compound exhibits higher electrophilicity, accelerating nucleophilic substitutions.

- Conflicting hydrolysis rates in literature may stem from trace moisture levels. Systematic replication studies under controlled conditions (e.g., inert atmosphere, standardized humidity) clarify discrepancies . Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure rigorous hypothesis testing .

Q. What strategies enhance the stability of this compound derivatives in aqueous environments?

Derivatization approaches include:

- Steric Shielding : Bulky substituents (e.g., tert-butyl groups) reduce water accessibility to the thiophosphoryl center.

- Coordination Chemistry : Complexation with transition metals (e.g., Zn) stabilizes the P-S bond . Stability assays (e.g., HPLC monitoring of degradation products) quantify improvements under physiological pH (7.4) .

Q. How can this compound be integrated into polymer matrices for functional material design?

The compound serves as a crosslinking agent in polyphosphoesters, enhancing thermal stability (TGA degradation >250°C) and flame retardancy . Key parameters:

- Molar Ratio : Excess dichloride increases crosslink density but risks brittleness.

- Curing Time : Real-time FTIR tracks P-S bond consumption to optimize curing .

Methodological Frameworks for Research Design

Q. What experimental design principles ensure reproducibility in studies involving this compound?

Apply factorial designs to test multiple variables (e.g., temperature, catalyst loading). For example:

- Central Composite Design : Maps nonlinear relationships between reaction parameters and yield .

- Negative Controls : Include reactions without catalysts to baseline side-product formation. Document protocols using the "Materials and Methods" guidelines from Medicinal Chemistry Research, emphasizing reagent purity (≥99%) and instrument calibration .

Q. How should literature reviews for this compound prioritize sources and identify research gaps?

Use PubMed and SciFinder with keywords: "this compound," "thiophosphoryl chloride derivatives," and "phosphonothioate synthesis." Exclude non-peer-reviewed sources (e.g., IndexBox market reports) . Tools like PICO (Population, Intervention, Comparison, Outcome) frame research questions, e.g., "How does solvent polarity (Intervention) affect reaction kinetics (Outcome) compared to nonpolar solvents (Comparison)?" .

Q. What statistical methods resolve data variability in toxicity studies of this compound?

Use ANOVA to compare IC values across cell lines, with post-hoc Tukey tests for pairwise differences. For in vivo data, Kaplan-Meier survival curves assess dose-response relationships, validated by log-rank tests . Report confidence intervals (95% CI) and effect sizes (Hazard Ratios) to quantify significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.